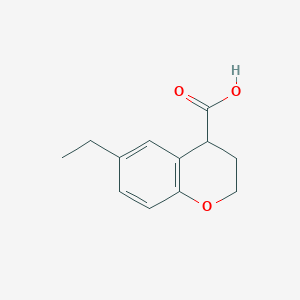
(S,s)-2-aminocyclohexylsulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-2-Aminocyclohexane-1-sulfonic acid is a chiral compound with significant importance in various fields of chemistry and biology It is characterized by its unique structure, which includes a cyclohexane ring substituted with an amino group and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-Aminocyclohexane-1-sulfonic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclohexanone as a starting material, which undergoes amination and subsequent sulfonation to yield the desired product. The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (1S,2S)-2-Aminocyclohexane-1-sulfonic acid may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced techniques such as flow chemistry and automated synthesis. The industrial production also emphasizes stringent quality control measures to maintain the consistency and reliability of the compound.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-Aminocyclohexane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The sulfonic acid group can be reduced to a sulfonamide or thiol group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or sulfonic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while reduction of the sulfonic acid group can produce sulfonamides or thiols.
Scientific Research Applications
(1S,2S)-2-Aminocyclohexane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism by which (1S,2S)-2-Aminocyclohexane-1-sulfonic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-Aminocyclohexane-1-sulfonic acid: This enantiomer has similar chemical properties but may exhibit different biological activities due to its stereochemistry.
Cyclohexane-1,2-diamine: Lacks the sulfonic acid group but shares the cyclohexane ring and amino functionality.
Cyclohexane-1-sulfonic acid: Contains the sulfonic acid group but lacks the amino group.
Uniqueness
(1S,2S)-2-Aminocyclohexane-1-sulfonic acid is unique due to its combination of chiral centers and functional groups, which confer specific reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of complex molecules and in various research applications.
Properties
Molecular Formula |
C6H13NO3S |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
(1S,2S)-2-aminocyclohexane-1-sulfonic acid |
InChI |
InChI=1S/C6H13NO3S/c7-5-3-1-2-4-6(5)11(8,9)10/h5-6H,1-4,7H2,(H,8,9,10)/t5-,6-/m0/s1 |
InChI Key |
NDRPLJAHCNWEKE-WDSKDSINSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)N)S(=O)(=O)O |
Canonical SMILES |
C1CCC(C(C1)N)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-2-oxo-1-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylic acid](/img/structure/B13150407.png)
![2-Methylpyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13150420.png)










![tert-Butyl 4-{5-[(ethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate](/img/structure/B13150475.png)

